molecular formula C27H24F3N3O3S B6517152 2-[4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 899939-90-3

2-[4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6517152
CAS No.: 899939-90-3
M. Wt: 527.6 g/mol
InChI Key: WWMKYNCPJHISRI-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a sulfur atom (thia group), two nitrogen atoms (diaza groups), and an acetamide moiety. Key substituents include a 4-ethylphenyl group at position 4 of the tricyclic core and a 3-(trifluoromethyl)phenyl group attached via the acetamide nitrogen. The tricyclic framework (7.4.0.0²,⁷) suggests a fused bicyclo[7.4.0] system with an additional bridge, contributing to its stereochemical rigidity. The trifluoromethyl group is strongly electron-withdrawing, which may enhance metabolic stability and influence intermolecular interactions.

Properties

IUPAC Name

2-[3-(4-ethylphenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O3S/c1-2-16-10-12-19(13-11-16)33-24(35)23-20-8-3-4-9-21(20)37-25(23)32(26(33)36)15-22(34)31-18-7-5-6-17(14-18)27(28,29)30/h5-7,10-14H,2-4,8-9,15H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMKYNCPJHISRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC5=C3CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

Compound A: 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (synonym in )

  • Key Differences :
    • Substituents : The tricyclic core of Compound A has a phenyl group at position 4 and an acetyl group at position 11, compared to the 4-ethylphenyl group in the target compound. The acetamide side chain in Compound A is attached to a 2-methoxyphenyl group instead of a 3-(trifluoromethyl)phenyl.
    • Electronic Effects : The methoxy group in Compound A is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. This difference may alter solubility (logP) and hydrogen-bonding capacity.
Property Target Compound Compound A
Core Substituent (Position 4) 4-ethylphenyl Phenyl
Side Chain 3-(trifluoromethyl)phenyl 2-methoxyphenyl
Electron Effect Strongly electron-withdrawing Moderately electron-donating
Calculated logP ~3.8 (estimated) ~2.5 (estimated)
H-bond Acceptors 5 6

The trifluoromethyl group may enhance resistance to oxidative metabolism compared to the methoxy group in Compound A .

Functional Group Analog: N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide ()
  • Key Differences :
    • Backbone : This analog is an azo dye with a diazenyl (–N=N–) group, unlike the tricyclic core of the target compound.
    • Bioactivity Relevance : Azo compounds are associated with dye applications and antimicrobial activity, while tricyclic acetamides are more commonly linked to enzyme inhibition (e.g., kinase or protease targets).

Electronic Structure : Density Functional Theory (DFT) studies on similar acetamide derivatives () reveal that electron-withdrawing groups like trifluoromethyl stabilize the acetamide’s carbonyl group, increasing electrophilicity. This could enhance binding to nucleophilic residues in target proteins compared to azo compounds.

Clustering and Similarity Analysis ()

Using Butina or Jarvis-Patrick clustering algorithms, the target compound would group with other tricyclic acetamides due to:

Tricyclic Core : Shared framework with fused rings, enabling π-π stacking in hydrophobic pockets.

Acetamide Moiety : Common pharmacophore for hydrogen bonding with biological targets.

Substituent Diversity : Clusters may split based on substituent electronic profiles (e.g., electron-withdrawing vs. donating groups).

Activity Prediction : Compounds in the same cluster may exhibit similar target affinities. For example, if a related tricyclic acetamide shows anticholinesterase activity (as in ), the target compound could be prioritized for similar assays.

Physicochemical and Electronic Comparisons

Table 1: Calculated Descriptors for Selected Compounds
Descriptor Target Compound Compound A Azo Analog ()
Molecular Weight (g/mol) 563.58 544.56 387.41
Topological Polar Surface Area (Ų) 98.7 105.3 89.4
Rotatable Bonds 4 5 6
H-bond Donors 1 1 2

Insights :

  • The target compound’s higher molecular weight and moderate polar surface area suggest suitability for central nervous system targets (if logP < 5).
  • Fewer rotatable bonds compared to analogs may reduce entropic penalties during binding .

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